molecular formula C36H36O9 B14184616 Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate CAS No. 915289-18-8

Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate

Cat. No.: B14184616
CAS No.: 915289-18-8
M. Wt: 612.7 g/mol
InChI Key: KEMYQEHEUTWNDW-UHFFFAOYSA-N
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Description

Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. It is composed of a benzene-1,3,5-tricarboxylate core with three 4-propoxyphenyl groups attached. This compound is of interest due to its potential use in the synthesis of advanced materials and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-propoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases, depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The compound’s ester groups can participate in hydrolysis reactions, releasing the corresponding carboxylic acids and alcohols. These reactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate
  • Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate
  • Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate

Uniqueness

Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate is unique due to its specific propoxy groups, which impart distinct physical and chemical properties compared to its analogs.

Properties

CAS No.

915289-18-8

Molecular Formula

C36H36O9

Molecular Weight

612.7 g/mol

IUPAC Name

tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate

InChI

InChI=1S/C36H36O9/c1-4-19-40-28-7-13-31(14-8-28)43-34(37)25-22-26(35(38)44-32-15-9-29(10-16-32)41-20-5-2)24-27(23-25)36(39)45-33-17-11-30(12-18-33)42-21-6-3/h7-18,22-24H,4-6,19-21H2,1-3H3

InChI Key

KEMYQEHEUTWNDW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCCC)C(=O)OC4=CC=C(C=C4)OCCC

Origin of Product

United States

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